

# Application Notes and Protocols: The Use of Copper Beryllium in Plastic Injection Molding

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Compound of Interest		
Compound Name:	COPPER BERYLLIUM	
Cat. No.:	B1143545	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

In the precise world of plastic injection molding, particularly for applications in research, scientific instrumentation, and drug development, the choice of mold material is critical. **Copper beryllium** (CuBe) alloys have emerged as a superior alternative to traditional tool steels in applications demanding high precision, rapid production cycles, and exceptional surface finish. This document provides a detailed overview of the benefits of **copper beryllium**, quantitative comparisons with tool steels, and standardized protocols for evaluating mold materials.

**Copper beryllium** alloys offer a unique combination of high thermal conductivity, hardness, and wear resistance.[1] This synergy of properties allows for significant reductions in injection molding cycle times by facilitating rapid and uniform cooling of the plastic part.[2][3][4][5] For researchers and professionals in drug development, this translates to faster prototyping of medical devices, more efficient production of labware, and the ability to mold complex geometries with high fidelity.

## Key Advantages of Copper Beryllium in Plastic Injection Molding

The primary advantages of utilizing **copper beryllium** alloys for plastic injection molds, particularly for high-value scientific and medical applications, include:



- Reduced Cycle Times and Increased Productivity: The high thermal conductivity of copper beryllium, often 2 to 5 times that of tool steel, allows for much faster heat removal from the molded plastic.[2] This significantly shortens the cooling phase, which is the most time-consuming part of the injection molding cycle, leading to a substantial increase in productivity.[4] Case studies have demonstrated cycle time reductions of up to 46% in cooling time and 35% in overall cycle time.[3]
- Improved Part Quality: Uniform and rapid cooling minimizes internal stresses, warpage, and sink marks in the final product. This is especially crucial for components with tight tolerances and complex geometries, which are common in scientific and medical devices.
- Enhanced Surface Finish: Copper beryllium alloys can be polished to a very high degree, which imparts a superior surface finish to the molded plastic parts. This is often a requirement for optical components, microfluidic devices, and other applications where surface quality is paramount.
- Greater Design Freedom: The excellent thermal properties of copper beryllium can simplify
  mold design by reducing the need for complex cooling channels. This allows for more
  intricate part designs and the ability to place cooling closer to critical areas of the mold.
- Longer Mold Life in Specific Applications: While tool steels are generally harder, the high
  wear resistance and corrosion resistance of copper beryllium make it a durable choice for
  many applications, especially when molding abrasive or corrosive polymers.

## Data Presentation: Comparative Properties of Mold Materials

The selection of a mold material should be based on a thorough analysis of its properties in relation to the specific application requirements. The following tables provide a quantitative comparison of key thermal and mechanical properties for common **copper beryllium** alloys and tool steels used in plastic injection molding.

Table 1: Thermal and Mechanical Properties of Selected Mold Materials



Material	Thermal Conductivity (W/m·K)	Hardness (HRC)	Tensile Strength (MPa)	
Copper Beryllium Alloys				
C17200 (Alloy 25)	105 - 130	36 - 42	1100 - 1450	
C17510 (Alloy 10)	190 - 240	20 - 30	690 - 965	
Tool Steels				
P20	29	28 - 32	965 - 1030	
H13	24 - 28.6	45 - 52	1200 - 1590[6]	

Table 2: Case Studies on Cycle Time Reduction with Copper Beryllium Molds

Applicati on	Plastic Material	Original Cycle Time (seconds) with Steel Mold	New Cycle Time (seconds) with CuBe Mold	Cycle Time Reductio n (%)	Productiv ity Increase (%)	Referenc e
Core Pin	Polypropyl ene	32	28	12.5	12.5	[2]
Spray Cap	Not Specified	Not Specified	Not Specified	35 (overall)	Not Specified	[3]
General Molding	Not Specified	Not Specified	Not Specified	20 - 40	Not Specified	[5]

## **Experimental Protocols**

To ensure consistent and reliable evaluation of mold materials, standardized testing procedures are essential. The following are summaries of relevant ASTM standards for determining key



properties of mold materials.

### **Protocol for Determining Thermal Conductivity**

Based on ASTM E1530: Standard Test Method for Evaluating the Resistance to Thermal Transmission of Materials by Guarded Heat Flow Meter Technique[7]

- Objective: To measure the thermal conductance and resistance of a material.
- Apparatus: A guarded heat flow meter apparatus.
- Sample Preparation: A flat, uniform sample of the material is prepared, typically 25 mm to 50 mm in diameter. The surfaces of the sample must be clean to ensure good thermal contact.
   [8]
- Procedure:
  - The sample is placed between two plates in the heat flow meter apparatus, which are maintained at different temperatures to create a steady-state heat flow through the sample.
  - Heat flow sensors measure the heat flux (W/m²) passing through the sample.
  - The temperature difference across the sample is measured.
  - The thermal conductance is calculated by dividing the heat flux by the temperature difference. Thermal conductivity can then be determined if the sample thickness is known.
     [8]

Based on ASTM D5930: Standard Test Method for Thermal Conductivity of Plastics by Means of a Transient Line-Source Technique[9][10][11]

- Objective: To determine the thermal conductivity of plastics using a transient heat source.[12]
   This method is particularly useful for materials that may degrade with prolonged exposure to heat.[10][11]
- Apparatus: A line-source probe and a system for measuring temperature rise over time.



#### Procedure:

- A line source of heat (a heated wire) is placed in the center of the material sample.
- A known amount of heat is applied to the line source, creating a radial heat wave that propagates through the sample.
- The rate of this heat propagation is measured by monitoring the temperature rise at a specific point within the sample over a short period.
- The thermal conductivity is then calculated based on the rate of temperature change and the heat input.

### **Protocol for Evaluating Wear Resistance**

Based on ASTM G99: Standard Test Method for Wear Testing with a Pin-on-Disk Apparatus[13] [14]

- Objective: To determine the wear characteristics of materials during sliding contact.
- Apparatus: A pin-on-disk tribometer.
- Sample Preparation: Two specimens are required: a pin (which can be the mold material) and a flat circular disk (which can be a material representative of the plastic being molded or another mold material for comparative testing).

#### Procedure:

- The pin is positioned perpendicular to the disk.
- A specific load is applied to the pin, pressing it against the disk.
- The disk is rotated at a controlled speed for a set duration or number of cycles.
- The frictional force is measured during the test.
- After the test, the volume of material lost from both the pin and the disk is measured. This
  can be done by measuring the dimensions of the wear scar or by mass loss if the material



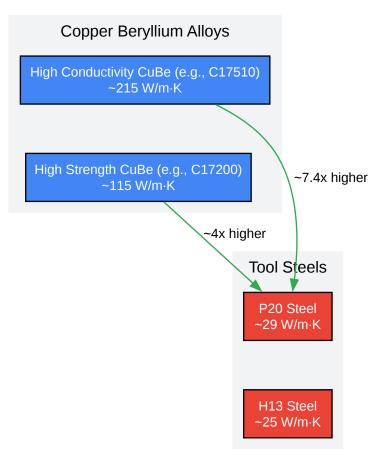
densities are known.[14]

• The wear rate is then reported as volume loss per unit of sliding distance.

# Mandatory Visualizations Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts related to the use of **copper beryllium** in plastic injection molding.

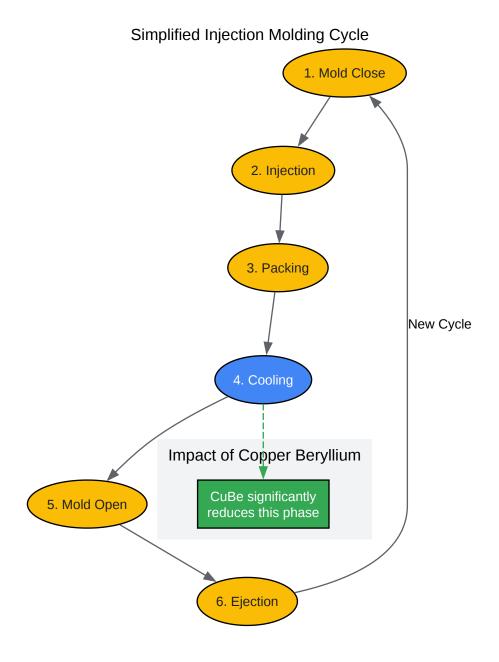
Comparative Thermal Conductivity of Mold Materials



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Caption: Comparative Thermal Conductivity.

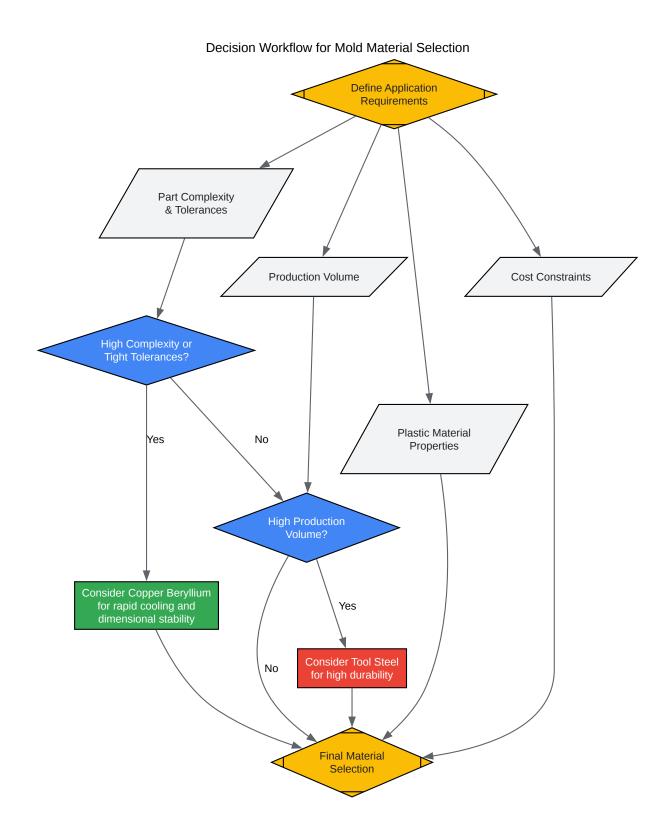




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Caption: Injection Molding Cycle with CuBe Impact.





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Caption: Mold Material Selection Workflow.



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